An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
An In-depth Technical Guide to the Chemical Properties of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, a bicyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Physical Properties
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a conformationally constrained diamine. The rigid bicyclic core makes it an attractive scaffold for the design of therapeutic agents with improved selectivity and pharmacological profiles. The benzyl group provides a lipophilic character, while the primary amine at the 6-position offers a key site for further functionalization.
While experimental data on the physical properties of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine are limited in publicly available literature, a summary of its key identifiers and computed properties is presented below.
Table 1: Chemical Identifiers and Computed Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | PubChem |
| Molecular Formula | C₁₂H₁₆N₂ | ChemScene, PubChem |
| Molecular Weight | 188.27 g/mol | ChemScene, PubChem |
| CAS Number | 155748-81-5, 151860-17-2 | ChemScene, PubChem |
| Canonical SMILES | C1C2C(C2N)CN1CC3=CC=CC=C3 | PubChem |
| InChIKey | AWZOKHOIEDMSLL-UHFFFAOYSA-N | PubChem |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | ChemScene |
| Hydrogen Bond Acceptor Count | 2 | ChemScene |
| Rotatable Bond Count | 2 | ChemScene |
Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined and are listed as "Not available" in various chemical supplier safety data sheets.
Synthesis and Experimental Protocols
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves the construction of the bicyclic core followed by the introduction and modification of functional groups. A common strategy involves the synthesis of a nitro-substituted precursor, which is then reduced to the desired amine.
Synthesis of (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
A key intermediate, (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane, can be synthesized from N-benzylmaleimide and bromonitromethane. The exclusive formation of the exo or 6α-nitro derivative is a critical step in this synthesis. The subsequent reduction of the carbonyl groups is achieved using a reducing agent like borane.
Experimental Protocol:
Preparation of (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (5)
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To a solution of N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (4) (300 g, 1.218 mole) in THF (1000 mL), add a solution of iodine (340 g, 1.336 mole) in THF (1000 mL) at -10 to 0 °C over 1.5 hours.
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Add NaBH₄ (115 g, 3.0642 mole) in THF (1000 mL) to the reaction mixture at -10 to 0 °C over 15 minutes.
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Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
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After completion of the reaction (monitored by TLC), cool the mixture to -10 °C.
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Quench the reaction by the slow addition of methanol (120 mL) over 15 minutes.
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Add 10% aqueous NaOH (2000 mL) slowly while maintaining the temperature below 0 °C.
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Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the title compound.
¹H NMR Data for (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane (5) (CDCl₃): δ 7.24 (m, 5H, aromatics), 3.54 (s, 2H, benzylic), 3.06 (m, 2H, 5-ring), 2.91 (broad, 1H, alpha to amide), 2.43 (m, 2H, 5-ring), 1.52 (m, 2H, 3-ring).
Reduction to 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
The final step is the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C).
General Experimental Protocol (Illustrative):
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Dissolve (1α,5α,6α)-3-N-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane in a suitable solvent (e.g., methanol or ethanol).
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Add a catalytic amount of palladium on carbon (5-10% w/w).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or crystallization to yield 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.
Figure 1: Synthetic Pathway
Caption: Synthetic scheme for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine.
Biological Activity and Potential Signaling Pathways
The 3-azabicyclo[3.1.0]hexane scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives of this core have been investigated for their potential as antibacterial agents, modulators of metabotropic glutamate receptors, and as ligands for sigma receptors.
A significant area of research for structurally related compounds is their activity as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism of action is of interest for the development of novel antidepressants and anti-obesity agents.
Proposed Mechanism of Action: Triple Reuptake Inhibition
As a potential triple reuptake inhibitor, 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine would bind to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the presynaptic neuron. This binding would inhibit the reuptake of their respective neurotransmitters from the synaptic cleft, leading to an increased concentration of these monoamines in the synapse. The elevated levels of serotonin, norepinephrine, and dopamine would then lead to enhanced postsynaptic receptor activation, which is believed to be the basis for its potential therapeutic effects in disorders such as depression.
Figure 2: Proposed Signaling Pathway
Caption: Proposed mechanism of action via triple reuptake inhibition.
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine are not widely published. However, based on its structure, the following can be inferred:
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Amine Reactivity: The primary amine at the 6-position is nucleophilic and can undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds. The secondary amine within the bicyclic system is less reactive due to steric hindrance.
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Stability: The compound is expected to be stable under normal storage conditions. However, like many amines, it may be sensitive to oxidation over time and should be stored under an inert atmosphere, protected from light.
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Incompatibilities: It is likely incompatible with strong oxidizing agents and strong acids.
Conclusion
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its rigid bicyclic structure and the presence of two amine functionalities offer opportunities for the synthesis of a diverse range of derivatives. While experimental data on its physical properties are scarce, its synthetic routes are accessible through multi-step procedures. The biological activity of its analogs, particularly as triple reuptake inhibitors, highlights a promising avenue for future research and drug development in the areas of neuropsychiatric and metabolic disorders. Further experimental investigation into its physicochemical properties, pharmacology, and toxicology is warranted to fully elucidate its therapeutic potential.
